Himbacine Exhibits Superior M2/M5 Selectivity Compared to Other M2 Antagonists
Himbacine demonstrates a unique selectivity profile against the M5 receptor subtype when compared to other known M2-preferring antagonists. A head-to-head comparison of binding affinities at cloned human muscarinic receptors reveals that himbacine is substantially more M2-selective over M5 than AF-DX 116 . While the M2/M1 and M2/M3 selectivity ratios are broadly comparable between himbacine and methoctramine, himbacine's greater M2/M5 selectivity is a key differentiator for research involving neuronal tissues where M5 receptors are expressed [1].
| Evidence Dimension | M2/M5 Selectivity Ratio |
|---|---|
| Target Compound Data | Kd (M2) = 4 nM, Kd (M5) = 296 nM; M2/M5 Selectivity = 74-fold [1] |
| Comparator Or Baseline | AF-DX 116: Ki (M2) = 64 nM, Ki (M5) = 5130 nM; M2/M5 Selectivity = 80-fold; Methoctramine: IC50 (M2) = 6.1 nM, IC50 (M5) = 217 nM; M2/M5 Selectivity = 36-fold [REFS-1, REFS-3] |
| Quantified Difference | Himbacine's M2/M5 selectivity (74-fold) is approximately double that of methoctramine (36-fold). |
| Conditions | Radioligand binding assays using cloned human muscarinic receptor subtypes expressed in CHO cells. |
Why This Matters
For studies aiming to isolate M2- or M4-mediated effects without confounding M5 receptor activation, himbacine provides a greater experimental window and reduces potential off-target activity compared to methoctramine.
- [1] Miller, J. H.; Aagaard, P. J.; Gibson, V. A.; McKinney, M. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors. *J. Pharmacol. Exp. Ther.* **1992**, *263*, 663-667. PMID: 1331410. View Source
- [2] GlpBio. Methoctramine (hydrate) Product Datasheet. Catalog No. GC17602. View Source
